molecular formula C23H19NO3S B3471025 (E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile

Cat. No.: B3471025
M. Wt: 389.5 g/mol
InChI Key: JAFNWOUSGUQSJA-HAVVHWLPSA-N
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Description

(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a phenylethoxy group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to its sulfonyl chloride derivative using thionyl chloride.

    Attachment of the phenylethoxy group: This step involves the reaction of phenol with ethylene oxide to form 2-phenylethanol, which is then reacted with a suitable halide to form the phenylethoxy group.

    Formation of the prop-2-enenitrile moiety: This can be synthesized by reacting acrylonitrile with a suitable base to form the desired enenitrile structure.

    Coupling reactions: The final step involves coupling the benzenesulfonyl group, phenylethoxy group, and prop-2-enenitrile moiety under suitable conditions, such as using a palladium catalyst in a Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile: shares similarities with other sulfonyl-containing compounds and enenitriles.

    Benzenesulfonyl derivatives: Compounds like benzenesulfonamide and benzenesulfonic acid.

    Enenitriles: Compounds like acrylonitrile and crotonitrile.

Uniqueness

  • The unique combination of the benzenesulfonyl group, phenylethoxy group, and prop-2-enenitrile moiety in this compound provides distinct chemical properties and reactivity.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(2-phenylethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c24-18-23(28(25,26)22-9-5-2-6-10-22)17-20-11-13-21(14-12-20)27-16-15-19-7-3-1-4-8-19/h1-14,17H,15-16H2/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFNWOUSGUQSJA-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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